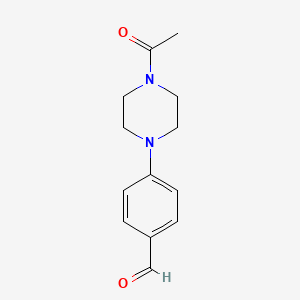

4-(4-Acetylpiperazin-1-yl)benzaldehyde

Description

Structural Significance and Research Context of Piperazine (B1678402) and Benzaldehyde (B42025) Scaffolds

The scientific value of 4-(4-Acetylpiperazin-1-yl)benzaldehyde is best understood by examining its constituent parts: the piperazine ring and the benzaldehyde group. Both are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are recurrently found in biologically active compounds.

The Piperazine Scaffold:

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in drug discovery and is present in a multitude of commercially available drugs. researchgate.nettandfonline.com Its prevalence is due to a combination of favorable properties. The piperazine moiety can improve the pharmacokinetic profile of a drug candidate, enhancing its solubility and ability to be absorbed by the body. tandfonline.com Furthermore, its two nitrogen atoms provide points for chemical modification, allowing chemists to fine-tune the properties of a molecule to achieve desired biological effects. wisdomlib.org Piperazine-containing compounds have demonstrated a vast array of pharmacological activities. wisdomlib.orgnih.govbenthamdirect.com

The Benzaldehyde Scaffold:

Benzaldehyde derivatives are a class of organic compounds that have been extensively studied for their diverse biological activities and applications in the pharmaceutical and chemical industries. ontosight.ai The aldehyde group is a reactive functional group that can participate in a wide variety of chemical reactions, making it a valuable handle for synthesizing more complex molecular architectures. mdpi.comresearchgate.net Substituted benzaldehydes are key intermediates in the synthesis of numerous pharmaceuticals and other biologically active molecules. researchgate.netnih.gov For instance, research has shown that various benzaldehyde derivatives can act as inhibitors for enzymes like tyrosinase and aldose reductase, indicating their potential in addressing various health conditions. researchgate.netnih.gov

The combination of these two scaffolds in this compound creates a molecule with a pre-validated pharmacophore (piperazine) and a synthetically versatile functional group (aldehyde), making it an attractive starting point for the development of new chemical entities.

Overview of Scientific Interest and Potential Applications in Chemical Sciences

The primary interest in this compound stems from its utility as a versatile building block in organic synthesis. tradeindia.com Researchers utilize this compound as an intermediate to construct larger, more intricate molecules with potential therapeutic applications. The presence of the reactive aldehyde group allows for its incorporation into a variety of molecular frameworks through reactions like condensation, reductive amination, and the formation of hydrazones and thiazoles. nih.govmdpi.com

The acetyl group on the piperazine nitrogen modulates the electronic properties and reactivity of the piperazine ring, distinguishing it from its unacetylated or N-alkylated counterparts like 4-(4-Methylpiperazin-1-yl)benzaldehyde. nih.govnih.govresearchgate.net This modification can be crucial in directing the synthesis towards specific products or in influencing the biological activity of the final compounds.

Research efforts have focused on using this and similar structures to synthesize novel compounds for various fields. For example, derivatives are designed and evaluated for their potential as enzyme inhibitors or receptor modulators. researchgate.net The inherent properties of the piperazine and benzaldehyde moieties suggest that derivatives of this compound could be explored for a wide range of biological activities, continuing the legacy of these two important chemical scaffolds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-acetylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-4-2-12(10-16)3-5-13/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRIBKWUSUQUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 4 4 Acetylpiperazin 1 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle that can undergo a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

The aldehyde functional group of 4-(4-acetylpiperazin-1-yl)benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general mechanism involves the formation of an unstable carbinolamine intermediate, which then loses a molecule of water to form the stable C=N double bond of the imine.

This reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and is typically carried out by refluxing equimolar amounts of the aldehyde and the primary amine in a suitable solvent like ethanol (B145695). wikipedia.org The formation of the Schiff base is driven by the removal of water from the reaction mixture.

A variety of primary amines can be used in this reaction, leading to a diverse library of Schiff base derivatives. Similarly, condensation with hydrazides (R-CO-NH-NH2) yields the corresponding hydrazones, which are compounds containing the R1R2C=NNHC(=O)R structure. These reactions are also typically carried out in a solvent like ethanol, sometimes with acid catalysis, to facilitate the formation of the hydrazone product. google.comresearchgate.netuoanbar.edu.iq

The resulting Schiff bases and hydrazones are often stable, crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds and biologically active molecules. longshinebiotech.comacs.orgguidechem.com

| Reactant | Reaction Type | Product Class | General Conditions |

|---|---|---|---|

| Primary Amines (R-NH₂) | Condensation | Schiff Bases (Imines) | Ethanol, reflux, catalytic acid |

| Hydrazides (R-CO-NH-NH₂) | Condensation | Hydrazones | Ethanol, reflux |

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, yielding 4-(4-acetylpiperazin-1-yl)benzoic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals.

Several methods are available for the chemoselective oxidation of aromatic aldehydes to carboxylic acids, which minimize the risk of side reactions with other functional groups in the molecule. nih.gov Common oxidizing agents include potassium permanganate (B83412) (KMnO4) in alkaline conditions, and chromic acid (H2CrO4) generated in situ from chromium trioxide (CrO3) or sodium dichromate (Na2Cr2O7) in sulfuric acid.

However, for substrates with sensitive functional groups, milder and more selective methods are preferred. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger like 2-methyl-2-butene, is a highly effective method for oxidizing aldehydes to carboxylic acids without affecting other oxidizable groups. nih.gov Another approach involves using hydrogen peroxide in the presence of a base, which can be an efficient and environmentally friendly option for electron-rich aromatic aldehydes. whiterose.ac.uk Biocatalytic methods, employing enzymes, are also gaining traction as they offer high selectivity under mild, aqueous conditions. nih.gov

The choice of oxidizing agent and reaction conditions is crucial to ensure high yield and purity of the desired carboxylic acid derivative.

| Reagent | Method | Key Features |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Strong Oxidation | Requires careful control of conditions |

| Sodium Chlorite (NaClO₂) | Pinnick Oxidation | High chemoselectivity |

| Hydrogen Peroxide (H₂O₂) | Green Oxidation | Environmentally benign |

The aldehyde group can be selectively reduced to a primary alcohol, forming [4-(4-acetylpiperazin-1-yl)phenyl]methanol. This transformation is fundamental in organic synthesis, providing access to a different class of compounds with varied applications.

A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH4) being one of the most common due to its mild nature and high selectivity for aldehydes and ketones. researchgate.net The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent but is less chemoselective and reacts violently with protic solvents.

For enhanced selectivity, especially in the presence of other reducible functional groups, modified borohydride reagents can be used. researchgate.net Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, is another effective method for the reduction of aldehydes. nih.gov This method is often considered a "green" alternative to metal hydride reagents. The choice of catalyst and reaction conditions (temperature, pressure) can be tuned to achieve the desired selectivity.

| Reagent/Method | Selectivity | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | High for aldehydes/ketones | Methanol, Ethanol |

| Catalytic Hydrogenation (H₂/catalyst) | Tunable selectivity | Various organic solvents |

| Lithium Aluminum Hydride (LiAlH₄) | Low (powerful reductant) | Ethereal solvents (e.g., THF, diethyl ether) |

Reactivity of the Piperazine (B1678402) Ring and Attached Moieties

The N-acetylpiperazine moiety offers additional sites for chemical modification, allowing for the synthesis of a broader range of derivatives.

The reactivity of the piperazine ring towards electrophiles is significantly influenced by the acetyl group. The nitrogen atom to which the acetyl group is attached (N1) is part of an amide functionality. Due to the electron-withdrawing nature of the acetyl group, the lone pair of electrons on this nitrogen is delocalized through resonance, making it significantly less nucleophilic and generally unreactive towards electrophiles.

However, the other nitrogen atom (N4) of the piperazine ring, which is attached to the phenyl group, behaves as a typical secondary amine and remains nucleophilic. This nitrogen is therefore the primary site for electrophilic attack. For instance, N-acetylpiperazine can be alkylated at the secondary amine position with alkyl halides, such as 1-bromobutane, in the presence of a base like potassium carbonate. chemicalbook.com This reaction proceeds via nucleophilic substitution, where the N4 nitrogen attacks the electrophilic carbon of the alkyl halide. This selective reactivity allows for the introduction of various alkyl groups onto the piperazine ring, leading to the synthesis of N-alkyl-N'-acetylpiperazine derivatives.

A key strategy for creating diverse derivatives from this compound involves the modification of the N-acetyl group. The hydrolysis of the amide bond to remove the acetyl group is a crucial transformation. This deacetylation reaction can be achieved under acidic or basic conditions, although this may sometimes require harsh conditions that could affect other parts of the molecule.

A milder and more chemoselective method for N-deacetylation involves the use of Schwartz's reagent (zirconocene hydrochloride). mdpi.com This reagent can selectively cleave the N-acetyl group under neutral conditions and at room temperature, preserving other sensitive functional groups.

Once the acetyl group is removed, the resulting 4-(piperazin-1-yl)benzaldehyde possesses a free secondary amine on the piperazine ring. mdpi.com This nucleophilic site can then be functionalized through a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce a wide range of substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides to introduce different acyl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form N-aryl derivatives.

This two-step strategy of deacetylation followed by re-functionalization provides a powerful and versatile route to a vast array of novel piperazine derivatives with tailored properties. chemicalbook.com

Advanced Derivatization Pathways and Novel Product Architectures

The strategic chemical modification of this compound has enabled the synthesis of a diverse array of complex molecular architectures. These advanced derivatization pathways leverage the reactivity of the benzaldehyde (B42025) functional group to construct novel heterocyclic systems and hybrid molecules with significant potential in various scientific and technological fields. The following sections detail the synthetic strategies employed to generate thiazole (B1198619), pyrimidine (B1678525), BODIPY, benzimidazole (B57391), quinoline (B57606), hydrazone, amidrazone, and nicotinamide-based derivatives.

Synthesis of Thiazole-Containing Derivatives

The synthesis of thiazole-containing derivatives from this compound is a notable example of constructing five-membered heterocyclic rings. A primary route for this transformation is the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives. researchgate.netnih.govorganic-chemistry.org This reaction typically involves the condensation of an α-haloketone with a thioamide.

In a common variation of this synthesis, this compound can be utilized as a key building block. The synthetic approach often commences with the formation of a thiosemicarbazone, an intermediate derived from the reaction of the aldehyde with thiosemicarbazide (B42300). This thiosemicarbazone then undergoes cyclization with an α-haloketone, such as phenacyl bromide or a derivative thereof, to yield the desired thiazole ring. This multi-step process allows for the introduction of various substituents on the thiazole ring, leading to a library of compounds with diverse structural features.

A representative reaction scheme is outlined below:

| Step | Reactants | Product | Description |

| 1 | This compound, Thiosemicarbazide | 2-[4-(4-Acetylpiperazin-1-yl)benzylidene]hydrazine-1-carbothioamide | Formation of the thiosemicarbazone intermediate. |

| 2 | 2-[4-(4-Acetylpiperazin-1-yl)benzylidene]hydrazine-1-carbothioamide, Substituted Phenacyl Bromide | Thiazole-containing derivative | Cyclization to form the final thiazole product. |

This synthetic strategy has been successfully employed to create a range of thiazolylhydrazine-piperazine derivatives, demonstrating the versatility of this compound as a precursor in heterocyclic synthesis. The specific substituents on the phenacyl bromide can be varied to modulate the electronic and steric properties of the final thiazole derivative.

Formation of Pyrimidine-Based Conjugates

The construction of pyrimidine-based conjugates from this compound is frequently achieved through multicomponent reactions, with the Biginelli reaction being a prominent example. wikipedia.orgnih.govbeilstein-journals.orgnih.gov This one-pot synthesis efficiently combines an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinones or dihydropyrimidinethiones, respectively. wikipedia.orgnih.govbeilstein-journals.orgnih.gov

The aldehyde group of this compound serves as a crucial electrophilic component in the initial step of the Biginelli reaction, which is typically an acid-catalyzed aldol (B89426) condensation with the β-dicarbonyl compound. wikipedia.org Subsequent addition of urea or thiourea and cyclization leads to the formation of the six-membered pyrimidine ring.

The general scheme for the Biginelli reaction involving this compound is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| This compound | Ethyl Acetoacetate | Urea/Thiourea | Acid (e.g., HCl, H₂SO₄) | Dihydropyrimidinone/thione derivative |

The versatility of the Biginelli reaction allows for the synthesis of a wide array of pyrimidine derivatives by varying the β-dicarbonyl component and by using either urea or thiourea. This method provides a straightforward and atom-economical route to complex heterocyclic structures incorporating the 4-(4-acetylpiperazin-1-yl)phenyl moiety.

Integration into Boron-Dipyrromethene (BODIPY) Scaffolds

This compound is a valuable precursor for the synthesis of boron-dipyrromethene (BODIPY) dyes, a class of fluorescent molecules with applications in imaging and sensing. The standard synthesis of BODIPY dyes involves the acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative, typically 2,4-dimethylpyrrole. researchgate.netrsc.orgfrontiersin.org

The reaction proceeds through the formation of a dipyrromethane intermediate, which is subsequently oxidized to a dipyrromethene. The final step involves the complexation of the dipyrromethene with a boron source, usually boron trifluoride etherate (BF₃·OEt₂), in the presence of a base like triethylamine (B128534) (TEA). researchgate.netrsc.org

The synthesis can be summarized in the following steps:

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | This compound, 2,4-Dimethylpyrrole | Trifluoroacetic acid (TFA), CH₂Cl₂ | Dipyrromethane intermediate |

| 2 | Dipyrromethane intermediate | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dipyrromethene |

| 3 | Dipyrromethene | BF₃·OEt₂, Triethylamine (TEA) | BODIPY derivative |

This synthetic route allows for the incorporation of the 4-(4-acetylpiperazin-1-yl)phenyl group at the meso-position of the BODIPY core, enabling the tuning of the photophysical properties of the resulting dye.

Development of Benzimidazole and Quinoline-Based Hybrid Molecules

The aldehyde functionality of this compound provides a key entry point for the synthesis of benzimidazole and quinoline-based hybrid molecules.

Benzimidazole Synthesis: The formation of the benzimidazole ring can be achieved through the condensation of this compound with an o-phenylenediamine (B120857) derivative. eijppr.comnih.govrsc.orgmdpi.comresearchgate.net This reaction, often carried out under acidic conditions or with an oxidizing agent, leads to the formation of a 2-substituted benzimidazole where the substituent is the 4-(4-acetylpiperazin-1-yl)phenyl group. eijppr.comnih.govrsc.orgmdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | o-Phenylenediamine | Acidic or Oxidative | 2-[4-(4-Acetylpiperazin-1-yl)phenyl]-1H-benzimidazole |

Quinoline Synthesis: For the construction of quinoline scaffolds, the Doebner-von Miller reaction offers a viable pathway. wikipedia.orgscispace.comnih.govrsc.orgresearchgate.net This reaction involves the treatment of an aniline (B41778) with an α,β-unsaturated carbonyl compound, which can be generated in situ from an aldehyde. In this context, this compound can undergo an aldol condensation with a ketone (e.g., acetone) to form an α,β-unsaturated ketone. This intermediate can then react with an aniline in the presence of a strong acid to yield a quinoline derivative.

This multi-step, one-pot synthesis allows for the creation of complex hybrid molecules that combine the structural features of the piperazine-benzaldehyde moiety with those of benzimidazole or quinoline.

Synthesis of Hydrazone and Amidrazone Modifications

The generation of hydrazone and amidrazone derivatives from this compound is a straightforward and highly efficient chemical transformation. nih.govresearchgate.netresearchgate.net This reaction involves the condensation of the aldehyde with a hydrazine (B178648) or a substituted hydrazine derivative.

The general reaction is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine (or substituted hydrazine) | Hydrazone derivative |

This condensation is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. The resulting hydrazones are often stable, crystalline solids and can serve as versatile intermediates for further synthetic transformations. For instance, the reaction with thiosemicarbazide yields a thiosemicarbazone, which is a key precursor in the synthesis of thiazole derivatives as mentioned in section 3.3.1.

The formation of amidrazones follows a similar principle, involving the reaction of the aldehyde with an amidrazone precursor. These modifications introduce a C=N-N moiety, which can significantly influence the chemical and biological properties of the parent molecule.

Creation of Nicotinamide (B372718) Scaffolds and Related Heterocyclic Compounds

The integration of the this compound framework into nicotinamide scaffolds represents a more complex synthetic challenge that typically requires a multi-step approach. A plausible synthetic route involves the initial transformation of the aldehyde group into a functionality that can readily form an amide bond.

One such strategy is the oxidation of the aldehyde to the corresponding carboxylic acid, 4-(4-acetylpiperazin-1-yl)benzoic acid. This can be achieved using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. The resulting carboxylic acid can then be activated, for example, by conversion to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com Finally, the reaction of the acyl chloride with an aminopyridine derivative yields the desired nicotinamide scaffold.

A summary of this proposed synthetic pathway is presented below:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | KMnO₄ or Jones Reagent | 4-(4-Acetylpiperazin-1-yl)benzoic acid |

| 2 | 4-(4-Acetylpiperazin-1-yl)benzoic acid | SOCl₂ or (COCl)₂ | 4-(4-Acetylpiperazin-1-yl)benzoyl chloride |

| 3 | 4-(4-Acetylpiperazin-1-yl)benzoyl chloride | Aminopyridine | Nicotinamide derivative |

This synthetic sequence allows for the modular construction of nicotinamide derivatives, where the substitution pattern on the pyridine (B92270) ring can be varied by selecting the appropriate aminopyridine starting material.

Advanced Spectroscopic and Structural Characterization of 4 4 Acetylpiperazin 1 Yl Benzaldehyde and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Identification and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 4-(4-Acetylpiperazin-1-yl)benzaldehyde. This technique measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, with a molecular formula of C₁₃H₁₆N₂O₂, the theoretical monoisotopic mass is calculated to be 232.12119 Da. uni.lu HRMS analysis of a purified sample would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z value extremely close to 233.12897. The deviation between the measured mass and the theoretical mass, known as mass error, serves as a key indicator of the compound's identity.

Furthermore, HRMS is critical for confirming the purity of synthesized batches. The high resolution allows for the detection of trace impurities, which would appear as distinct peaks with their own accurately measured m/z values. This capability ensures that the material being studied is free from significant contaminants that could interfere with subsequent analyses or applications.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Species | Theoretical m/z |

|---|---|---|

| C₁₃H₁₆N₂O₂ | [M+H]⁺ | 233.12897 |

| C₁₃H₁₆N₂O₂ | [M+Na]⁺ | 255.11091 |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete structural assignment can be achieved.

¹H-NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum would exhibit characteristic signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the methyl protons of the acetyl group. The aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The piperazine protons often show complex multiplets due to their chemical and magnetic non-equivalence, which can be further complicated by the chair-boat conformational exchange of the ring in solution.

¹³C-NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbons of the aldehyde and acetyl groups (at the most downfield shifts), the aromatic carbons, and the aliphatic carbons of the piperazine ring and the acetyl methyl group.

2D-NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C correlations. These experiments are crucial for unambiguously assigning each proton and carbon signal to its specific position in the molecular structure, confirming the connectivity between the benzaldehyde (B42025), piperazine, and acetyl moieties.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Position | ¹³C NMR (ppm) | ¹H NMR (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde-CHO | ~191.0 | ~9.90 | s |

| Aldehyde-C | ~131.0 | - | - |

| Aromatic-C (C-N) | ~155.0 | - | - |

| Aromatic-CH | ~130.0 | ~7.80 | d |

| Aromatic-CH | ~115.0 | ~6.95 | d |

| Piperazine-CH₂ (N-Aryl) | ~49.0 | ~3.40 | t |

| Piperazine-CH₂ (N-Acetyl) | ~46.0 / ~41.0 | ~3.80 / ~3.60 | t |

| Acetyl-C=O | ~169.0 | - | - |

(Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.)

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would display several characteristic absorption bands. The most prominent peaks would be from the carbonyl stretching vibrations (ν(C=O)). The aldehyde carbonyl typically appears around 1700-1680 cm⁻¹, while the amide carbonyl of the acetyl group appears at a lower wavenumber, generally between 1660-1630 cm⁻¹, due to resonance effects.

Other significant peaks include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aldehyde group (a characteristic pair of bands around 2850 and 2750 cm⁻¹). The C-N stretching of the piperazine ring would be visible in the 1200-1000 cm⁻¹ region. Aromatic C=C ring stretching vibrations typically produce peaks in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (Piperazine, Acetyl) |

| ~2850 & ~2750 | C-H Stretch | Aldehyde |

| ~1690 | C=O Stretch | Aldehyde |

| ~1645 | C=O Stretch | Amide (Acetyl) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1230 | C-N Stretch | Aryl-Amine |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of the molecule. The benzaldehyde moiety conjugated with the nitrogen atom of the piperazine ring acts as a chromophore.

UV-Visible Absorption: The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl groups. The interaction between the nitrogen lone pair of the piperazine and the π-system of the benzaldehyde ring can lead to an intramolecular charge transfer (ICT) character, often resulting in a strong absorption band at longer wavelengths compared to unsubstituted benzaldehyde.

Fluorescence Emission: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. The presence of the electron-donating acetylpiperazine group and the electron-withdrawing aldehyde group can promote ICT states, which often results in solvatochromism, where the emission maximum shifts with solvent polarity. Assessing these properties is key to understanding the potential of such molecules in applications like fluorescent probes. bath.ac.uk

X-ray Crystallography for Three-Dimensional Structural Analysis

In the solid state, the six-membered piperazine ring is expected to adopt its most stable conformation, which is the chair form. nih.gov This conformation minimizes steric and torsional strain. Crystallographic analysis of related N-acetyl-N'-aryl piperazine derivatives confirms the prevalence of the chair conformation. researchgate.net

Detailed analysis would provide puckering parameters that quantify the exact shape of the ring. The acetyl group and the benzaldehyde moiety would occupy positions on the piperazine ring, and their relative orientations (axial vs. equatorial) are determined. Typically, bulky substituents like the 4-formylphenyl group prefer to occupy the equatorial position to minimize steric hindrance. researchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the primary interactions would involve weak hydrogen bonds. The aldehydic and amide oxygen atoms can act as hydrogen bond acceptors, while the aromatic and aliphatic C-H groups can act as donors, leading to the formation of C-H···O interactions.

Computational Chemistry and in Silico Investigations of 4 4 Acetylpiperazin 1 Yl Benzaldehyde

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(4-Acetylpiperazin-1-yl)benzaldehyde and its derivatives, docking studies are crucial for identifying potential protein targets and elucidating the molecular basis of their activity.

Researchers have extensively used molecular docking to evaluate arylpiperazine derivatives against various biological targets, including G-protein coupled receptors (GPCRs) and enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.govnih.gov In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The compound is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. impactfactor.org

For derivatives of this compound, docking studies reveal key interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: The carbonyl oxygen of the acetyl group and the aldehyde group can act as hydrogen bond acceptors, while the nitrogen atoms of the piperazine (B1678402) ring can also participate in these interactions depending on their protonation state.

Hydrophobic Interactions: The phenyl ring of the benzaldehyde (B42025) moiety often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the active site.

For instance, in studies of related N-arylpiperazine derivatives targeting serotonergic receptors, the piperazine nitrogen has been shown to form critical ionic interactions with acidic residues like aspartate. researchgate.net Similarly, when docked into the active site of acetylcholinesterase, the benzyl (B1604629) moiety of related inhibitors fits into the peripheral anionic site (PAS), while the piperidine (B6355638) or piperazine core interacts with the catalytic anionic site (CAS). nih.govnih.gov

| Target Protein | Ligand Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Acetylcholinesterase (AChE) | Arylpiperazine Derivative | -10.5 to -12.0 | Tyr70, Trp84, Tyr121, Trp279, Phe330 | nih.gov |

| Dopamine D2 Receptor | Biphenyl-Arylpiperazine | -9.0 to -11.5 | Asp114, Ser193, Phe389, Trp386 | nih.gov |

| Serotonin 5-HT1A Receptor | Arylpiperazine Derivative | -8.5 to -10.2 | Asp116, Tyr199, Phe361, Trp358 | researchgate.net |

| Androgen Receptor (AR) | Arylpiperazine Derivative | -7.8 to -9.5 | Gln711, Arg752, Asn705, Thr877 | nih.gov |

Note: The data in this table is representative of studies on related arylpiperazine compounds and illustrates the typical range of binding energies and interacting residues.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of a molecule. mdpi.com These methods can be used to calculate a variety of molecular properties and reactivity descriptors for this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity).

The LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other molecules. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the carbonyl oxygens of the aldehyde and acetyl groups would be expected to be regions of high negative potential.

Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and provide quantitative measures of reactivity.

| Descriptor | Formula | Description | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -5.8 to -6.2 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.5 to -1.9 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | 4.0 to 4.5 |

| Ionization Potential (IP) | -EHOMO | Energy to remove an electron | 5.8 to 6.2 |

| Electron Affinity (EA) | -ELUMO | Energy released when adding an electron | 1.5 to 1.9 |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution | 2.0 to 2.25 |

| Electronegativity (χ) | (IP + EA) / 2 | Power to attract electrons | 3.65 to 4.05 |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 3.0 to 3.6 |

Note: The values are theoretical predictions based on DFT calculations for structurally similar molecules and serve as estimations.

Structure-Activity Relationship (SAR) Analysis and Rational Design Optimization

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, aiming to understand how specific structural features of a compound influence its biological activity. nih.gov For this compound, SAR studies involve systematically modifying its three main components—the benzaldehyde ring, the piperazine linker, and the N-acetyl group—to optimize its potency, selectivity, and pharmacokinetic properties.

The Benzaldehyde Moiety:

Position of Substitution: The para-substitution on the benzaldehyde ring is often critical. Moving the piperazine group to the ortho or meta position typically leads to a significant loss of activity, likely due to a suboptimal orientation within the target's binding pocket.

Ring Substituents: Adding substituents (e.g., fluoro, chloro, methoxy) to the benzaldehyde ring can modulate electronic properties and provide additional interaction points. For example, an electron-withdrawing group like fluorine at the ortho position of a benzyl ring has been shown to enhance the inhibitory activity of certain enzyme inhibitors. nih.gov

The Piperazine Linker:

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a versatile linker.

Its basic nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein target, which can be a key anchoring point.

The N-Acetyl Group:

The acetyl group significantly impacts the properties of the parent 4-piperazin-1-ylbenzaldehyde structure. It neutralizes the basicity of the distal nitrogen, which can alter receptor interactions and improve membrane permeability.

The carbonyl oxygen acts as a strong hydrogen bond acceptor. Replacing the acetyl group with other substituents, such as larger alkyl groups or different acyl groups, can be used to probe the size and nature of this part of the binding pocket. For example, replacing a benzyl group with a hydrogen has been shown to significantly reduce the antiplatelet activity of related compounds, indicating the necessity of an aromatic ring at that position for that specific activity. nih.gov

Rational design optimization uses these SAR insights to guide the synthesis of new analogs. For instance, if docking studies suggest a nearby hydrophobic pocket, the acetyl group might be replaced with a larger, more lipophilic group to improve binding affinity.

Mechanistic Computational Modeling of Synthetic Pathways and Reactions

While less common than docking or property prediction, computational chemistry can also be applied to model the mechanisms of chemical reactions used in synthesis. This involves calculating the energies of reactants, products, intermediates, and transition states to map out the reaction pathway and determine the most energetically favorable route.

A plausible synthesis for this compound involves a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde (B137897) and 1-acetylpiperazine (B87704).

Computational Modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (4-fluorobenzaldehyde, 1-acetylpiperazine) and the product.

Transition State (TS) Searching: Identifying the high-energy transition state structure for the key bond-forming step (the attack of the piperazine nitrogen on the carbon of the C-F bond). This is the energetic bottleneck of the reaction.

Reaction Coordinate Mapping: Plotting the energy of the system as it progresses from reactants to products through the transition state. This provides the activation energy (Ea), which is directly related to the reaction rate.

Solvent Effects: Incorporating a computational solvent model (e.g., Polarizable Continuum Model - PCM) to simulate how the solvent (like DMSO or DMF) stabilizes charged intermediates and transition states, which is crucial for this type of reaction.

By modeling this pathway, chemists can understand the factors that control the reaction's feasibility and yield. For example, calculations could predict whether the reaction proceeds more favorably with 4-fluorobenzaldehyde versus 4-chlorobenzaldehyde (B46862) by comparing their respective activation energies.

Cheminformatics-Driven Property Prediction and Data Mining

Cheminformatics combines computational methods with chemical information to support drug discovery. nih.gov This includes predicting molecular properties and mining large chemical databases.

Property Prediction (ADME/Tox): Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is essential to avoid late-stage failures in drug development. For this compound, various cheminformatics models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties. QSAR models are mathematical equations that correlate chemical structure with a specific property. nih.gov

| Property | Predicted Value/Classification | Importance |

| Molecular Weight | ~218.28 g/mol | Influences size and diffusion |

| LogP (octanol/water partition) | 1.5 - 2.0 | Measures lipophilicity, affects absorption |

| Topological Polar Surface Area (TPSA) | ~41.6 Ų | Predicts cell permeability |

| Number of Hydrogen Bond Donors | 0 | Influences solubility and binding |

| Number of Hydrogen Bond Acceptors | 3 | Influences solubility and binding |

| Lipinski's Rule of Five | Compliant (0 violations) | Guideline for drug-likeness |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeant | Indicates potential for CNS activity |

| Human Intestinal Absorption (HIA) | High | Predicts good oral bioavailability |

Note: These properties are computationally predicted using standard cheminformatics toolkits and algorithms.

Data Mining: Cheminformatics tools can be used to mine vast chemical libraries (e.g., PubChem, ChEMBL) for molecules that are structurally similar to this compound. This "similarity searching" can rapidly identify other compounds that may share a similar biological activity or serve as starting points for a new medicinal chemistry program. The search can be based on 2D structural fingerprints or 3D shape and pharmacophore features, allowing for the discovery of a diverse set of potentially active molecules. nih.gov

Advanced Research Applications of 4 4 Acetylpiperazin 1 Yl Benzaldehyde

Applications in Medicinal Chemistry and Drug Design

The unique combination of a piperazine (B1678402) ring, an acetyl group, and a benzaldehyde (B42025) functional group endows 4-(4-acetylpiperazin-1-yl)benzaldehyde with significant potential in drug discovery. The piperazine ring is a well-known "privileged scaffold" found in numerous approved drugs, while the aldehyde group serves as a versatile chemical handle for constructing more complex molecular architectures.

Role as a Versatile Building Block and Privileged Scaffold for Bioactive Compound Synthesis

The this compound molecule is recognized primarily as a versatile building block for the synthesis of more complex, biologically active compounds. The aldehyde group is particularly useful as it readily undergoes a variety of chemical reactions, such as condensation, oxidation, and reductive amination, allowing for its incorporation into diverse molecular frameworks. This synthetic flexibility enables chemists to generate libraries of novel compounds for biological screening.

The piperazine moiety itself is considered a privileged scaffold in medicinal chemistry. This means it is a structural feature that is recurrent in many biologically active compounds, capable of interacting with multiple biological targets. Its presence in the starting material provides a solid foundation for developing new therapeutic agents. For example, in syntheses of related compounds, a substituted benzaldehyde is often the starting point for creating larger molecules through reactions like the Claisen-Schmidt condensation to form chalcones or reaction with hydrazides to form Schiff bases, which are then cyclized into various heterocyclic systems. While specific research extensively detailing this compound in this role is specialized, the principles are well-established with structurally similar compounds like 4-(4-methylpiperazin-1-yl)benzaldehyde, which is used to synthesize a range of bioactive derivatives. whiterose.ac.uknih.gov

Design and Development of Enzyme Inhibitors (e.g., Aldehyde Dehydrogenases, Monoamine Oxidases)

The development of enzyme inhibitors is a cornerstone of modern pharmacology. The piperazine-benzaldehyde scaffold has been investigated for its potential to inhibit various enzymes critical to disease progression.

Aldehyde Dehydrogenase (ALDH) Inhibitors: Aldehyde dehydrogenases are a group of enzymes responsible for oxidizing aldehydes. nih.gov Certain ALDH isoforms are overexpressed in various cancers and contribute to therapy resistance. whiterose.ac.uk Consequently, ALDH inhibitors are sought after as potential anticancer agents. Research into ALDH inhibitors has explored various benzaldehyde derivatives. For instance, studies on 4-(diethylamino)benzaldehyde (B91989) (DEAB) and its analogues have shown that modifications to the amine group and the benzene (B151609) ring can lead to potent and selective ALDH inhibition. whiterose.ac.uk Although direct studies on this compound derivatives as ALDH inhibitors are not widely documented, the core structure fits the general pharmacophore model for ALDH inhibition, suggesting it as a viable scaffold for future inhibitor design. whiterose.ac.uknih.govmdpi.com

Monoamine Oxidase (MAO) Inhibitors: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets for treating depression and neurodegenerative disorders like Parkinson's disease. Numerous piperazine-containing compounds have been developed as MAO inhibitors. For example, derivatives synthesized from the closely related 4-(4-methylpiperazin-1-yl)benzaldehyde have been shown to be selective inhibitors of MAO-A. nih.gov Another study identified N-methyl-piperazine chalcones as dual inhibitors of MAO-B and acetylcholinesterase (AChE). nih.gov These findings underscore the potential of the piperazine-based scaffold, including the acetyl derivative, in the design of novel MAO inhibitors.

Table 1: Examples of Enzyme Inhibition by Related Piperazine Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Thiazolylhydrazine-piperazine derivatives | MAO-A | Showed selective inhibition of MAO-A. | nih.gov |

| N-methyl-piperazine chalcones | MAO-B / AChE | Identified as dual inhibitors with IC50 values in the low micromolar range. | nih.gov |

| DEAB Analogues | ALDH1A3 | Potent inhibition with Ki values below 1 µM. | whiterose.ac.uk |

Exploration in Anticancer Agent Development and Associated Mechanisms

The piperazine scaffold is a common feature in a multitude of anticancer agents. mdpi.com Its derivatives have been shown to exhibit antiproliferative effects through various mechanisms, including enzyme inhibition and disruption of cellular processes. Research has shown that conjugating piperazine moieties to other pharmacophores, such as vindoline, can result in potent anticancer compounds with low micromolar growth inhibition (GI50) values against a wide range of human tumor cell lines. nih.govmdpi.com

For instance, vindoline-piperazine conjugates have demonstrated significant activity against breast cancer and non-small cell lung cancer cell lines. nih.gov Furthermore, other studies have reported that piperazine derivatives can induce apoptosis in cancer cells and exhibit cytotoxicity against liver, breast, and colon cancer cell lines. researchgate.net While direct synthesis from this compound is not explicitly detailed in these studies, its structural components are consistent with those found in effective anticancer molecules, marking it as a valuable starting point for the synthesis of new potential chemotherapeutics.

Table 2: Anticancer Activity of Representative Piperazine-Containing Compounds

| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 µM | nih.gov |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 µM | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine derivative | MCF-7 (Breast) | 2.32 - 8.35 µM | mdpi.com |

Contributions to Antitrypanosomal Research

Neglected tropical diseases, such as Human African Trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei, require urgent development of new therapies. Research has identified that molecules containing a piperazine ring can possess potent antitrypanosomal activity.

Specifically, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives, which are synthesized from the closely related 4-(4-methylpiperazin-1-yl)benzaldehyde, have shown promising results. escholarship.org Several analogues in this series exhibit potent activity against Trypanosoma brucei rhodesiense, with EC50 values in the sub-micromolar range. escholarship.org One particular derivative demonstrated an in vitro EC50 value of 0.5 µM. escholarship.org This highlights the significance of the 4-(piperazin-1-yl)phenyl moiety as a key pharmacophore in the design of new antitrypanosomal agents. While research on the acetyl derivative is less common, the success of the methyl analogue strongly suggests that this compound is a highly relevant starting material for creating new candidates to combat this devastating disease. escholarship.orgnih.govresearchgate.net

Neuropharmacological Investigations and Receptor Interaction Profiling

The piperazine scaffold is integral to many centrally acting agents used to treat neurological and psychiatric disorders. Its ability to interact with various receptors and enzymes in the central nervous system makes it a valuable component in neuropharmacology.

Derivatives of piperazine have been investigated for a range of activities, including the inhibition of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.govresearchgate.net Studies on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed potent AChE inhibition, with the most active compound having an IC50 value of 0.91 µM. nih.gov Additionally, other piperazine derivatives have been synthesized and found to modulate serotonergic and GABAergic pathways, demonstrating anxiolytic-like and antidepressant-like activities in preclinical models. nih.gov These findings illustrate the broad potential of the piperazine scaffold, accessible from precursors like this compound, for the development of novel drugs targeting a spectrum of neurological disorders.

Contributions to Materials Science

The bifunctional nature of this compound, featuring a reactive aldehyde and a nucleophilic/modifiable piperazine core, positions it as a key precursor in the development of advanced functional materials. Its utility spans the creation of sensitive chemosensors, novel light-emitting systems, and complex supramolecular architectures.

While this compound is not intrinsically fluorescent, its structural components are integral to the design of fluorescent chemosensors. The benzaldehyde moiety serves as a reactive site, enabling the detection of specific analytes through chemical reactions that modulate fluorescence. For instance, the aldehyde group can undergo condensation reactions with amine-containing analytes, leading to the formation of a Schiff base, which can alter the electronic properties of a fluorophore and result in a "turn-on" or "turn-off" fluorescent response.

Derivatives of benzaldehyde are frequently incorporated into larger molecular frameworks to create probes for various substances. For example, the aldehyde functional group is a key component in probes designed for detecting hydrazine (B178648), where the reaction forms a non-fluorescent hydrazone, enabling highly sensitive detection. nih.gov Similarly, aminobenzaldehydes are used as precursors for synthesizing complex fluorescent probes for biological imaging. acs.org

The 4-(4-acetylpiperazin-1-yl) portion of the molecule can also play a crucial role. The piperazine nitrogen atoms can act as binding sites for metal ions or as proton sponges, influencing the photophysical properties of the sensor. The acetyl group provides a degree of electronic modulation and steric influence, which can be fine-tuned to optimize selectivity and sensitivity for a target analyte.

Table 1: Examples of Benzaldehyde Derivatives in Fluorescent Probe Design

| Probe Precursor/Component | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Naphthalimide with Aldehyde | Hydrazine | Reaction-based formation of a non-fluorescent hydrazone Schiff base | nih.gov |

| 4-Aminobenzaldehydes | α-Synuclein fibrils | Incorporated into 2-styrylbenzothiazole (B224385) scaffold for fluorescent binding | acs.org |

This table is for illustrative purposes to show the role of the benzaldehyde functional group in chemosensor design.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.com This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways. nih.gov

This compound itself is not an AIE-active molecule (an "AIEgen"). However, it is a valuable building block for synthesizing larger AIE-active systems. The aldehyde group is a key functional handle that can be used to introduce the 4-(4-acetylpiperazin-1-yl)phenyl moiety into known AIE-active cores, such as tetraphenylethylene (B103901) (TPE) or benzimidazole (B57391) derivatives. researchgate.net

Research has shown that the introduction of an aldehyde group can transform a molecule from exhibiting conventional aggregation-caused quenching (ACQ) to becoming an AIE-active system. nih.govrsc.org This is achieved by strengthening the RIM process within the molecular aggregates. By reacting this compound with an amine-functionalized AIEgen, for example, a new, more complex AIE-active molecule can be created via a Schiff base reaction. The bulky and rigid structure of the piperazine group can further contribute to the restriction of intramolecular motion, potentially enhancing the AIE effect.

Table 2: Role of Aldehyde Functionalization in AIE Systems

| Molecular System | Role of Aldehyde Group | Outcome | Reference |

|---|---|---|---|

| Naphthalimide Derivatives | Introduction of a formyl group | Transforms system from Aggregation-Caused Quenching (ACQ) to Aggregation-Induced Emission Enhancement (AIEE) | nih.gov |

| Benzimidazole-based systems | Functional group for assembly | Part of a novel AIE system for pyrophosphate detection | researchgate.net |

This table illustrates how the aldehyde functional group, present in this compound, is used to construct AIE-active materials.

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. The design of host materials for guest recognition and binding is a central theme in this field. This compound possesses several structural features that make it a promising candidate for incorporation into supramolecular assemblies.

The key interactions that govern supramolecular formation include hydrogen bonding, π–π stacking, and C–H⋯π interactions. nih.govrsc.org The benzaldehyde component of the molecule provides an aromatic ring capable of engaging in π–π stacking and C–H⋯π interactions, while its carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov The piperazine ring, with its nitrogen and acetyl carbonyl oxygen atoms, offers additional sites for hydrogen bonding. nih.gov These multiple interaction sites allow the molecule to act as a versatile building block for creating complex, self-assembled structures and host materials like metal-organic frameworks (MOFs) or macrocycles. rsc.orgnih.gov

By strategically modifying the molecule, for instance, by reacting the aldehyde group, it can be integrated into larger host structures designed to encapsulate specific guest molecules. The piperazine moiety, known for its conformational flexibility and ability to coordinate with metal ions, adds another layer of design versatility. rsc.orgbiointerfaceresearch.com

Catalytic Applications and Mechanistic Studies

The structural motifs within this compound—the benzaldehyde unit and the piperazine core—have general relevance in the field of catalysis, both as reactive substrates and as foundational scaffolds for ligands and catalysts.

The benzaldehyde group is a common substrate in a wide array of catalytic reactions, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions like the aldol (B89426) condensation. researchgate.netncert.nic.in The electronic properties of the benzaldehyde ring can be tuned by substituents, which in turn affects its reactivity in catalytic cycles. d-nb.info Furthermore, benzaldehydes can themselves act as photocatalysts, participating in hydrogen atom transfer processes to facilitate reactions such as cross-dehydrogenative coupling. rsc.org

The piperazine nucleus is a "privileged scaffold" in medicinal chemistry and is also widely used in catalysis. rsc.orgresearchgate.net Its two nitrogen atoms make it an excellent bidentate ligand for coordinating with transition metals. biointerfaceresearch.com Piperazine-based ligands have been successfully employed in a variety of catalytic applications. researchgate.net The N-acetyl group on this compound provides a defined steric and electronic environment, and the entire molecule can be used as a precursor to synthesize more complex, chiral ligands for asymmetric catalysis. By reacting the aldehyde, a third coordination site can be introduced, creating pincer-type ligands that are valuable in organometallic catalysis. mdpi.com

Future Perspectives and Emerging Research Avenues for 4 4 Acetylpiperazin 1 Yl Benzaldehyde

Innovation in Green and Sustainable Synthetic Methodologies for Compound Production

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For the production of 4-(4-Acetylpiperazin-1-yl)benzaldehyde and its derivatives, a shift towards green and sustainable methodologies is anticipated. Key areas of innovation will likely include the use of safer solvent systems, catalytic processes to replace stoichiometric reagents, and the exploration of renewable starting materials. For instance, the traditional synthesis of related compounds often involves high temperatures and organic solvents. Future methods could focus on microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption. Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, will contribute to a more sustainable production process by minimizing waste and purification steps.

Research into biocatalysis, using enzymes to carry out specific chemical transformations, also presents a promising avenue. This could lead to highly selective and efficient syntheses under mild reaction conditions. The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, will be central to the development of next-generation production methods for this important chemical building block.

Rational Design of Next-Generation Derivatives with Enhanced and Targeted Functionality

The core structure of this compound offers significant opportunities for the rational design of new derivatives with improved biological activity and target specificity. Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, allowing for the systematic modification of the molecule to enhance its therapeutic properties. For example, modifications to the acetyl group on the piperazine (B1678402) ring could modulate the compound's solubility and pharmacokinetic profile. Similarly, substitutions on the benzaldehyde (B42025) ring could be explored to enhance binding affinity to specific biological targets.

The design of next-generation derivatives is likely to be heavily influenced by the specific therapeutic area being targeted. For instance, in the context of anticancer drug development, derivatives could be designed to selectively inhibit enzymes like aldehyde dehydrogenases (ALDH), which are overexpressed in various cancer types. whiterose.ac.uk The rational design process will involve creating a library of analogs and screening them for activity against a panel of targets to identify lead compounds with potent and selective effects. This approach has been successfully applied to similar scaffolds, leading to the discovery of compounds with increased cytotoxicity against cancer cells compared to the parent molecule. whiterose.ac.uk

Advanced In Silico Approaches for Predictive Modeling and Lead Optimization

Computational tools are becoming increasingly integral to the drug discovery and development process. For this compound and its derivatives, advanced in silico approaches will play a crucial role in predicting molecular properties, bioactivity, and potential toxicity, thereby accelerating the identification of promising drug candidates. pharmacophorejournal.com Techniques such as molecular docking, quantum chemical calculations, and molecular dynamics simulations will be employed to model the interaction of these compounds with their biological targets at the atomic level. researchgate.netmdpi.com

These computational methods can help in understanding the key structural features required for biological activity and can guide the design of new derivatives with improved potency and selectivity. pharmacophorejournal.com For example, in silico studies can predict how different substituents on the benzaldehyde or piperazine rings will affect the binding affinity of the molecule to a particular protein. Furthermore, predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be used to assess the drug-likeness of new derivatives early in the discovery process, reducing the likelihood of late-stage failures. researchgate.net The integration of artificial intelligence and machine learning algorithms will further enhance the power of these in silico tools, enabling the rapid screening of large virtual libraries of compounds and the identification of novel hits with desired biological profiles.

Exploration of Novel Interdisciplinary Applications and Translational Research Opportunities

Beyond its traditional role in medicinal chemistry, the unique chemical structure of this compound makes it a candidate for a range of novel interdisciplinary applications. Its functional groups could be exploited in the development of new materials with interesting optical or electronic properties. For instance, benzaldehyde derivatives are known to be useful in the synthesis of fluorescent probes and sensors. The piperazine moiety, on the other hand, can be functionalized to tune the molecule's properties for specific applications.

In the realm of translational research, derivatives of this compound could be explored for their potential as diagnostic agents or as tools for chemical biology research. For example, a fluorescently labeled derivative could be used to visualize specific cellular processes or to track the distribution of a drug within an organism. The development of such tools could provide valuable insights into disease mechanisms and aid in the development of new therapeutic strategies. The versatility of the this compound scaffold suggests that its potential applications are far from exhausted, and future research is likely to uncover new and exciting opportunities in a variety of scientific fields.

Q & A

Q. Resolving discrepancies :

- Impurity analysis : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to detect unreacted starting materials or by-products.

- X-ray crystallography : For unambiguous structural confirmation, SHELX software refines crystal structures .

Application: How is this compound used in synthesizing coordination complexes or bioactive molecules?

Methodological Answer:

The aldehyde group enables condensation reactions for ligand design. For example:

- Phthalocyanine synthesis : Reacting with phthalonitrile derivatives forms Zn(II) phthalocyanines, characterized by UV/vis spectroscopy (Q-band ~680 nm) and fluorescence .

- Thiosemicarbazone derivatives : Condensation with thiosemicarbazide yields compounds with antimicrobial or anticancer activity, validated via in vitro assays .

Example Reaction Pathway:

This compound + thiosemicarbazide → Thiosemicarbazone intermediate.

Cyclization with α-haloketones forms thiazole derivatives .

Advanced: What are common challenges in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Low yield : Scale-up exacerbates inefficiencies. Mitigation includes optimizing stoichiometry (e.g., excess 4-fluorobenzaldehyde) and switching to microwave-assisted synthesis for faster heating .

- Purification issues : Replace ice-water precipitation with column chromatography (silica gel, ethyl acetate/hexane eluent) for higher purity.

- By-product formation : Monitor reaction progress via TLC and quench side reactions early (e.g., adding antioxidants to prevent aldehyde oxidation).

Data Interpretation: How are conflicting spectral data resolved in structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with literature (e.g., PubChem, Reaxys). For example, the piperazine ring protons typically appear as multiplet signals at 2.5–3.5 ppm .

- DEPT-135 NMR : Differentiates CH₃, CH₂, CH, and quaternary carbons to confirm the acetyl group.

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts to validate experimental data .

Advanced: What role does this compound play in fragment-based drug discovery?

Methodological Answer:

The acetylpiperazine-benzaldehyde scaffold serves as a fragment for stabilizing protein-protein interactions (PPIs). For example:

- Derivatization : Sulfonylation (e.g., with 4-formylbenzenesulfonyl chloride) creates sulfonyl derivatives for crystallographic screening .

- Biophysical assays : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to target proteins (e.g., kinases).

Case Study :

Derivative 4-[(4-acetylpiperazin-1-yl)sulfonyl]benzaldehyde showed 99% purity (UHPLC-MS) and was used in high-throughput crystallography pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.